N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-methoxyethoxy)-N-methylisonicotinamide
説明
N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-(2-methoxyethoxy)-N-methylisonicotinamide is a benzimidazole-derived compound characterized by:
- A 1H-benzo[d]imidazole core, a heterocyclic aromatic system known for its pharmacological versatility.
- A methyl group attached via a methylene bridge (-CH2-) to the benzimidazole nitrogen.
- A 2-(2-methoxyethoxy) substituent on the isonicotinamide moiety, contributing to solubility and electronic properties.
- An N-methylisonicotinamide group, which introduces hydrogen-bonding and π-stacking capabilities.
特性
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-22(12-16-20-14-5-3-4-6-15(14)21-16)18(23)13-7-8-19-17(11-13)25-10-9-24-2/h3-8,11H,9-10,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEWYRRNSDEJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1)C(=O)C3=CC(=NC=C3)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Benzimidazole derivatives exhibit diverse biological activities depending on substituent groups. Below is a detailed comparison with analogous compounds from the evidence:
Structural and Functional Group Analysis
Spectral Characterization
- IR Spectroscopy : Benzimidazole NH/CH stretches (~3200–3100 cm⁻¹) and carbonyl peaks (~1650–1700 cm⁻¹) are common across derivatives .
- NMR : Methyl groups in the target compound would show singlet peaks at ~2.5–3.5 ppm (N-CH3) and ~3.2–3.8 ppm (OCH3), distinct from sulfonamide or thioether protons in analogs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-methoxyethoxy)-N-methylisonicotinamide, and what are their yields and challenges?
- Methodological Answer : The synthesis of benzimidazole-containing compounds typically involves multi-step protocols. For example, similar derivatives are synthesized via:
- Step 1 : Preparation of (1H-benzo[d]imidazol-2-yl)methanamine through condensation of o-phenylenediamine with carboxylic acids or esters under reflux .
- Step 2 : Functionalization via nucleophilic substitution or coupling reactions. For instance, introducing methoxyethoxy groups may involve alkylation with 2-(2-methoxyethoxy)ethyl halides in the presence of a base like K₂CO₃ .
- Step 3 : N-methylation using methyl iodide or dimethyl sulfate under inert conditions .
Typical yields range from 50–70%, with challenges including regioselectivity in alkylation and purification of polar intermediates .
Q. How is the structural characterization of this compound validated, and what spectral discrepancies might arise?
- Methodological Answer : Characterization relies on:
- IR Spectroscopy : Peaks at ~3400 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=N in benzimidazole), and ~1250 cm⁻¹ (C-O-C in methoxyethoxy) .
- ¹H/¹³C NMR : Key signals include δ 3.3–3.7 ppm (methoxyethoxy protons), δ 4.5–5.0 ppm (N-CH₂-benzimidazole), and aromatic protons between δ 7.0–8.5 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 385 for C₁₉H₂₄N₄O₃) and fragmentation patterns confirm the backbone .
Discrepancies may arise from residual solvents or rotameric forms in NMR, requiring iterative purification or variable-temperature NMR .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Initial screens include:
- Antimicrobial Testing : Agar dilution or broth microdilution against S. aureus or C. albicans, with MIC values compared to standards like thiabendazole .
- Enzyme Inhibition : Assays targeting kinases or cytochrome P450 isoforms, using fluorometric or colorimetric substrates .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s solubility and target binding affinity?
- Methodological Answer :
- Solubility Prediction : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to compute solvation free energies in aqueous/organic mixtures .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) against crystallized targets (e.g., fungal CYP51 or bacterial gyrase) to refine substituent effects .
- QSAR Models : Correlate logP, polar surface area, and H-bond donors/acceptors with experimental bioactivity data to guide structural modifications .
Q. What strategies resolve contradictions in spectral data or bioactivity between synthesized batches?
- Methodological Answer :
- Batch Analysis : Compare HPLC purity profiles (C18 columns, acetonitrile/water gradients) to detect impurities .
- Isotopic Labeling : Use ¹³C-labeled intermediates to trace unexpected side reactions (e.g., demethylation or oxidation) .
- Bioactivity Cross-Validation : Re-test discrepant batches in orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays) to rule out false positives .
Q. How does the methoxyethoxy group influence pharmacokinetic properties, and what modifications enhance metabolic stability?
- Methodological Answer :
- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify oxidative metabolites (e.g., O-demethylation) .
- Stability Enhancements : Replace the methoxy group with trifluoromethoxy (electron-withdrawing) or cyclopropylmethoxy (steric shielding) to reduce CYP-mediated degradation .
- LogD Adjustments : Introduce fluorine atoms or shorten the ethoxy chain to balance solubility and membrane permeability .
Key Research Gaps and Recommendations
- Mechanistic Studies : Elucidate the role of the methoxyethoxy group in target engagement via X-ray crystallography .
- In Vivo Validation : Assess oral bioavailability and toxicity in rodent models, focusing on hepatic and renal clearance .
- Synthetic Scalability : Optimize one-pot strategies to reduce purification steps and improve atom economy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
